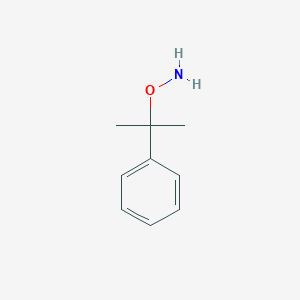
O-(2-phenylpropan-2-yl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2-Phenylpropan-2-yl)hydroxylamine is a chemical compound with the molecular formula C9H13NO It is characterized by the presence of a hydroxylamine group attached to a phenylpropan-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O-(2-Phenylpropan-2-yl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection, can yield O-substituted hydroxylamines . Another method involves the base-mediated ring opening of epoxides with acetophenone oxime, followed by cleavage of the oxime with 2,4-dinitrophenylhydrazine in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
O-(2-Phenylpropan-2-yl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides can yield O-arylhydroxylamines .
Wissenschaftliche Forschungsanwendungen
O-(2-Phenylpropan-2-yl)hydroxylamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Utilized in the synthesis of fine chemicals and intermediates for pharmaceuticals
Wirkmechanismus
The mechanism of action of O-(2-Phenylpropan-2-yl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form stable oximes with aldehydes and ketones, which can inhibit enzyme activity by modifying the active site of the enzyme. The specific pathways involved depend on the target enzyme and the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N-propagylbenzylamine: Used as a monoamine oxidase inhibitor.
Rasagiline: Another monoamine oxidase inhibitor with neuroprotective effects.
Selegiline: Used in the treatment of Parkinson’s disease.
Uniqueness
O-(2-Phenylpropan-2-yl)hydroxylamine is unique due to its specific structural features that allow it to form stable oximes and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in organic synthesis make it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
O-(2-phenylpropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7H,10H2,1-2H3 |
InChI-Schlüssel |
FOEUYWGRXCBVHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



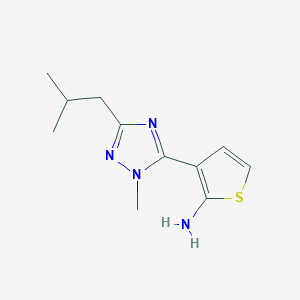



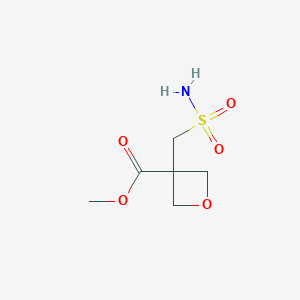

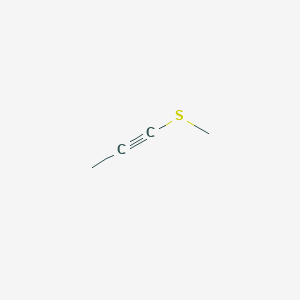



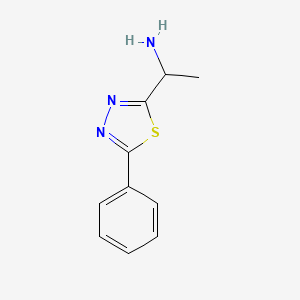
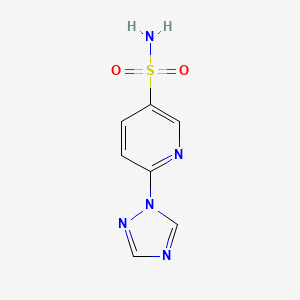
![3-[(Tosyloxy)methyl]3-ethyloxetane](/img/structure/B13526614.png)
